molecular formula C18H23FN2O B4217458 N-1-adamantyl-N'-(4-fluorobenzyl)urea

N-1-adamantyl-N'-(4-fluorobenzyl)urea

Cat. No.: B4217458
M. Wt: 302.4 g/mol
InChI Key: YUFVJLFCEQLESG-UHFFFAOYSA-N
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Description

N-1-adamantyl-N’-(4-fluorobenzyl)urea is a synthetic compound that features an adamantyl group and a fluorobenzyl group linked by a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(4-fluorobenzyl)urea typically involves the reaction of 1-adamantylamine with 4-fluorobenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-1-adamantyl-N’-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amines derived from the urea moiety.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

N-1-adamantyl-N’-(4-fluorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to receptors or enzymes. The fluorobenzyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s overall activity. The urea moiety acts as a linker, maintaining the structural integrity of the molecule.

Comparison with Similar Compounds

  • N-1-adamantyl-N’-(4-chlorobenzyl)urea
  • N-1-adamantyl-N’-(4-bromobenzyl)urea
  • N-1-adamantyl-N’-(4-methylbenzyl)urea

Comparison: N-1-adamantyl-N’-(4-fluorobenzyl)urea is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound may exhibit different binding affinities and biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O/c19-16-3-1-12(2-4-16)11-20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFVJLFCEQLESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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